

# Commercial Availability and Technical Guide for 16:0 Monomethyl PE Powder

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## Compound of Interest

Compound Name: *16:0 Monomethyl PE*

Cat. No.: *B124270*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and experimental applications of 16:0 Monomethyl Phosphoethanolamine (PE) powder. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and lipid-based formulation.

## Introduction to 16:0 Monomethyl PE

**16:0 Monomethyl PE**, chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-methyl, is a phospholipid derivative of phosphatidylethanolamine (PE) where the primary amine of the headgroup is monomethylated. This modification alters the charge and hydrogen-bonding capacity of the headgroup, influencing the physicochemical properties of lipid bilayers and liposomal formulations. Its unique characteristics make it a valuable tool in membrane biophysics, drug delivery systems, and various biochemical assays.

## Commercial Availability

**16:0 Monomethyl PE** is commercially available as a high-purity powder from specialized lipid suppliers. The primary source identified is Avanti Polar Lipids, with their products also distributed through Sigma-Aldrich.

Supplier/Distributor	Product Name	CAS Number	Purity	Form	Available Sizes	Storage
Avanti Polar Lipids[1]	16:0 Monomethyl PE	3930-13-0	>99% (TLC)[2]	Powder[1]	25 mg	-20°C[2]
Sigma-Aldrich[2][3]	16:0 Monomethyl PE powder	3930-13-0	>99% (TLC)[2]	Powder[2]	25 mg	-20°C[2]

## Physicochemical Properties

A summary of the key quantitative data for **16:0 Monomethyl PE** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>38</sub> H <sub>76</sub> NO <sub>8</sub> P	[1]
Molecular Weight	705.986 g/mol	[1]
Exact Mass	705.531 g/mol	[1]
Purity	>99% (by Thin Layer Chromatography)	[2]
Appearance	White Powder	
Storage Temperature	-20°C	[2]

## Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and general best practices for handling lipids.

### Preparation of Multilamellar Vesicles (MLVs)

This protocol is a general method for the preparation of multilamellar vesicles, which can be adapted for the inclusion of **16:0 Monomethyl PE**.

- Lipid Film Formation:
  - In a round-bottom flask, dissolve the desired lipids, including **16:0 Monomethyl PE**, in a suitable organic solvent such as chloroform or a chloroform/methanol mixture.
  - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
  - To ensure complete removal of the solvent, the flask can be placed under high vacuum for at least 1-2 hours.
- Hydration:
  - Hydrate the lipid film with an aqueous buffer of choice by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (T<sub>m</sub>) of the lipids used.
  - Vortex the flask vigorously to disperse the lipid film, resulting in the formation of a milky suspension of MLVs.

## Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

For many applications, a more homogenous population of unilamellar vesicles is required. This can be achieved through extrusion.

- Prepare MLVs as described in section 4.1.
- Extrusion:
  - Load the MLV suspension into a pre-heated extruder.
  - Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

- This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a narrow size distribution of the resulting LUVs. The extrusion should be performed at a temperature above the lipid Tm.

## Example Application: Studying Peptide-Membrane Interactions

In a study by Therrien and Lafleur (2016), **16:0 Monomethyl PE** was used to investigate the effect of phospholipid headgroup methylation on the interaction of the peptide melittin with lipid bilayers.<sup>[1]</sup>

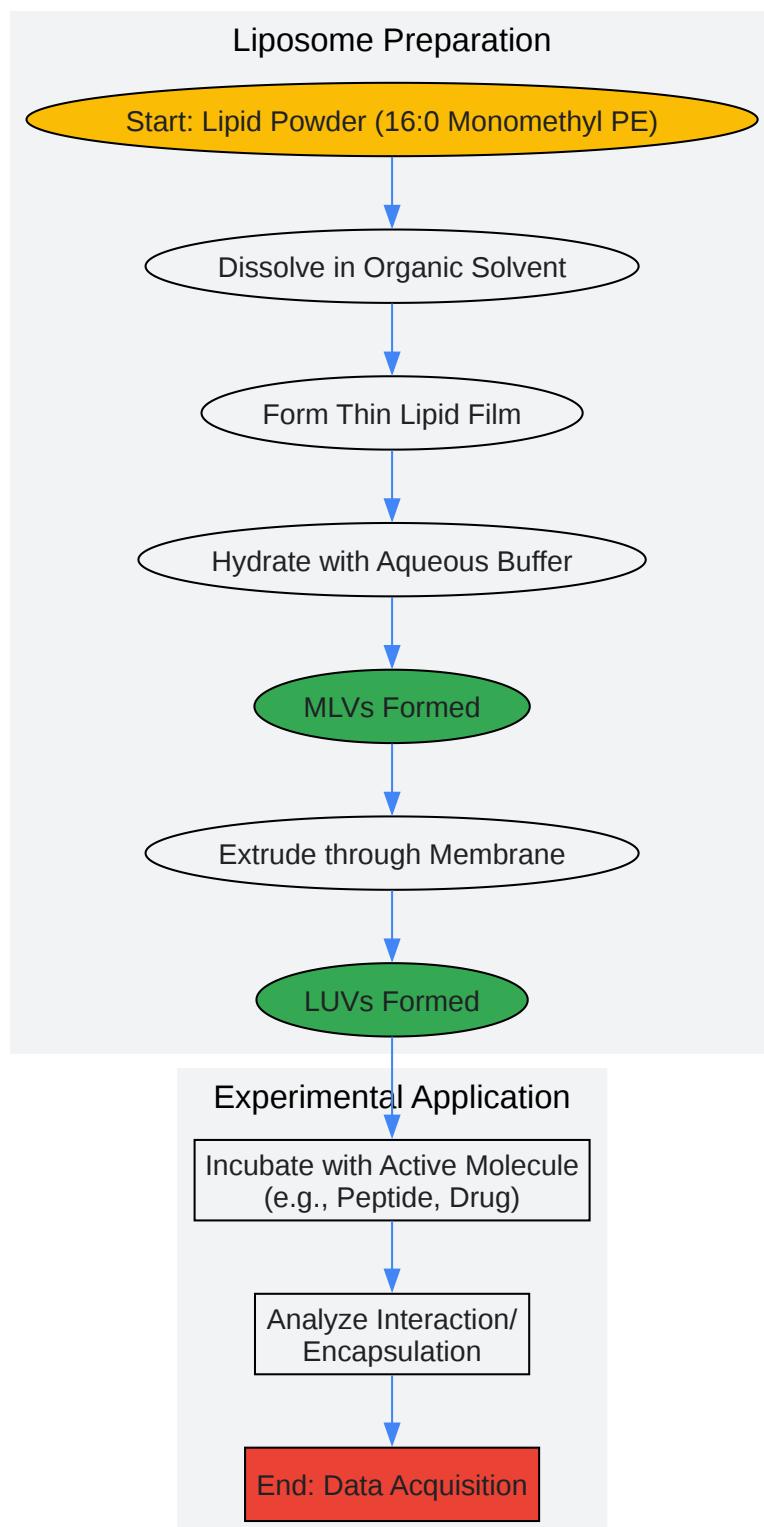
- Liposome Preparation:
  - Lipids, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and **16:0 Monomethyl PE**, were mixed in chloroform.
  - The solvent was evaporated under a nitrogen stream and then under vacuum to form a lipid film.
  - The lipid film was hydrated with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.
  - The resulting MLV suspension was subjected to five freeze-thaw cycles.
  - The suspension was then extruded through polycarbonate filters to produce LUVs of a defined size.
- Experimental Assay:
  - The prepared liposomes containing **16:0 Monomethyl PE** were incubated with the peptide melittin at a specific temperature (e.g., above the Tm of the lipids).
  - The interaction and its effects, such as membrane disruption or lipid extraction, were monitored using techniques like fluorescence spectroscopy or dynamic light scattering.

## Visualizations

# Signaling Pathway and Experimental Workflow Diagrams

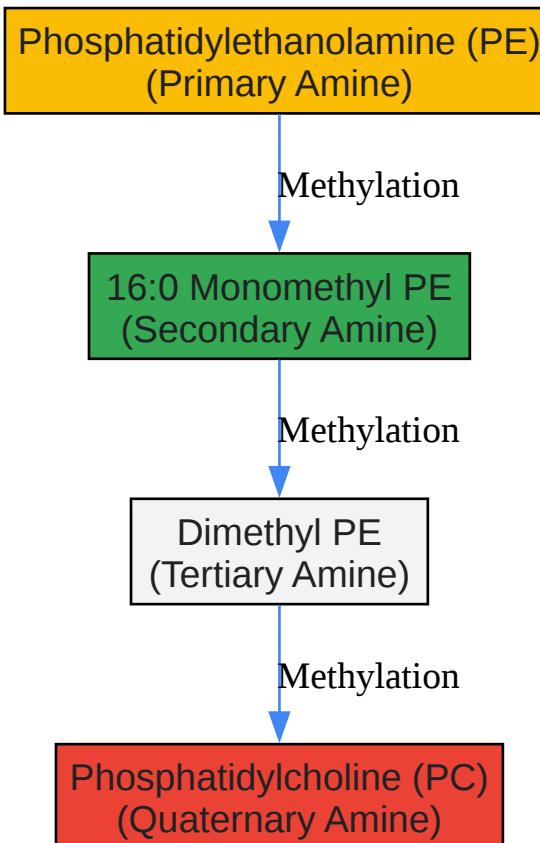
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of **16:0 Monomethyl PE**.

## Workflow for Liposome Preparation and Use

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Caption: Workflow for the preparation of liposomes containing **16:0 Monomethyl PE** and their subsequent use in an experimental application.

### Phospholipid Headgroup Modification Pathway



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Caption: The sequential methylation pathway from Phosphatidylethanolamine (PE) to Phosphatidylcholine (PC), with **16:0 Monomethyl PE** as the first intermediate.

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## References

- 1. Melittin-Induced Lipid Extraction Modulated by the Methylation Level of Phosphatidylcholine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Melittin-Induced Lipid Extraction Modulated by the Methylation Level of Phosphatidylcholine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
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